BenchChemオンラインストアへようこそ!

2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine

Medicinal chemistry Chiral building blocks Structure‑activity relationship

2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic N‑benzoyl‑piperazine derivative that carries a 2‑methyl substituent on the piperazine ring and a 2‑(trifluoromethyl)phenyl carbonyl group. The compound has the molecular formula C₁₃H₁₅F₃N₂O and a molecular weight of 272.27 g·mol⁻¹.

Molecular Formula C13H15F3N2O
Molecular Weight 272.27 g/mol
CAS No. 1240565-74-5
Cat. No. B6330479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine
CAS1240565-74-5
Molecular FormulaC13H15F3N2O
Molecular Weight272.27 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-4-2-3-5-11(10)13(14,15)16/h2-5,9,17H,6-8H2,1H3
InChIKeyKWQOYIQRGZBDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine (CAS 1240565-74-5) – Core Structural Profile for Research Procurement


2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic N‑benzoyl‑piperazine derivative that carries a 2‑methyl substituent on the piperazine ring and a 2‑(trifluoromethyl)phenyl carbonyl group . The compound has the molecular formula C₁₃H₁₅F₃N₂O and a molecular weight of 272.27 g·mol⁻¹ . It is typically supplied as a solid with purities of ≥95 % or 98 % and is employed primarily as a building block in medicinal chemistry, where the trifluoromethyl group contributes to increased lipophilicity and the 2‑methyl substituent creates a stereogenic centre that distinguishes it from unsubstituted piperazine analogs.

Why In‑Class Trifluoromethylbenzoyl‑Piperazines Cannot Simply Substitute for 2‑Methyl‑1‑[2‑(trifluoromethyl)benzoyl]piperazine


Compounds within the trifluoromethylbenzoyl‑piperazine family share a common core but differ critically in the position of the trifluoromethyl group on the benzoyl ring (ortho, meta, para) and in the presence or absence of a methyl substituent on the piperazine ring [1]. These seemingly minor structural perturbations shift the molecule’s three‑dimensional shape, the electronic environment of the basic piperazine nitrogen, and the capacity for stereospecific interactions with biological targets. Consequently, a regioisomer such as the 3‑trifluoromethylbenzoyl analog or a des‑methyl analog cannot be assumed to reproduce the binding pose, selectivity profile, or physicochemical properties of the ortho‑substituted 2‑methyl derivative; substitution without empirical validation therefore risks uninterpretable structure‑activity relationships and failed synthetic campaigns.

Quantitative Differentiation Evidence for 2‑Methyl‑1‑[2‑(trifluoromethyl)benzoyl]piperazine (CAS 1240565‑74‑5)


Structural Differentiation from the Non‑Methylated Analog – Stereochemical and Conformational Impact

The target compound possesses a 2‑methyl substituent on the piperazine ring, a feature absent in the closest non‑methylated analog, 1‑[2‑(trifluoromethyl)benzoyl]piperazine (CAS 179534‑78‑2) [1]. This single methyl group introduces a stereogenic centre and increases the number of heavy atoms from 17 to 19 . In chiral environments, the resulting enantiomers can be resolved and have been shown in related 2‑methylpiperazine series to give divergent target binding [2]; for the non‑methylated comparator, no such stereochemical differentiation is possible.

Medicinal chemistry Chiral building blocks Structure‑activity relationship

Regioisomeric Differentiation – Ortho vs. Meta Trifluoromethylbenzoyl Substitution

The ortho‑trifluoromethylbenzoyl regioisomer (target compound) can be distinguished from its meta‑substituted analog (2‑methyl‑1‑[3‑(trifluoromethyl)benzoyl]piperazine, CAS 1240575‑10‑3) by chromatographic retention and mass spectral fragmentation patterns. In a class‑level study of trifluoromethylbenzoylpiperazines, the three regioisomers (ortho, meta, para) were separated by GC on an Rtx‑200 stationary phase after perfluoroacylation, with elution order determined by the position of the trifluoromethyl group [1]. The ortho isomer consistently eluted first among the three regioisomers under the conditions used [1].

Forensic chemistry Regioisomer identification GC‑MS

Computed Lipophilicity and Topological Polar Surface Area – Physicochemical Differentiation

Computed descriptors for the target compound indicate a topological polar surface area (TPSA) of 32.3 Ų and a calculated logP that is systematically higher than the des‑methyl analog due to the additional methyl group [1][2]. The 2‑methyl substitution increases molecular volume and reduces the solvent‑accessible surface of the piperazine nitrogen, which can alter hydrogen‑bond acceptor capacity relative to the non‑methylated comparator.

Physicochemical profiling Drug‑likeness ADME prediction

Purity and Analytical Characterisation – Vendor‑Verified Specifications

The target compound is commercially available at two distinct purity tiers: ≥95 % (general synthetic grade) and 98 % (higher purity for sensitive applications) . The material is supplied as a solid and is accompanied by confirmatory analytical data (NMR, HPLC, or MS) depending on the vendor [1]. The non‑methylated analog 1‑[2‑(trifluoromethyl)benzoyl]piperazine is also available but typically at 95 % purity [2], offering a comparable baseline.

Chemical procurement Quality control Analytical characterisation

Synthetic Utility – Ortho‑Substitution Directs Regioselective Derivatisation

The ortho‑trifluoromethyl substituent exerts a strong electron‑withdrawing effect that deactivates the benzoyl aromatic ring towards electrophilic substitution and directs electrophiles to the meta and para positions relative to the carbonyl. This ortho‑substitution pattern is distinct from the meta‑ and para‑trifluoromethylbenzoyl analogs, which have different regiochemical outcomes in further derivatisation [1]. In the 2‑methylpiperazine series, the ortho isomer therefore offers a unique starting point for building libraries with substituents at the 4‑ and 5‑positions of the benzoyl ring.

Organic synthesis Regioselective functionalisation Medicinal chemistry building blocks

Best‑Fit Application Scenarios for 2‑Methyl‑1‑[2‑(trifluoromethyl)benzoyl]piperazine Based on Evidence


Chiral Fragment Library Design for Asymmetric Target Binding Sites

The stereogenic centre at the 2‑position of the piperazine ring makes this compound suitable for inclusion in chiral fragment libraries. Unlike the achiral des‑methyl analog, it can be resolved into enantiomers that may differentially engage asymmetric binding pockets in proteins such as kinases or GPCRs [1]. This is relevant for fragment‑based drug discovery programmes where stereochemical diversity is a key parameter.

Regioisomer‑Sensitive Medicinal Chemistry Campaigns Requiring Ortho‑Substituted Benzoylpiperazines

When a structure‑activity relationship study demands an ortho‑trifluoromethylbenzoyl group paired with a 2‑methylpiperazine core, the target compound is the correct building block. Regioisomeric analogs (meta or para) produce different molecular shapes and electronic profiles and cannot be assumed to replicate the binding interactions of the ortho isomer [2]. Procurement of the exact regioisomer avoids confounding SAR data.

Synthetic Intermediate for Ortho‑Directed Electrophilic Derivatisation

The ortho‑CF₃ group deactivates the aromatic ring and directs subsequent electrophilic substitutions to positions complementary to those accessible from the meta or para analogs [3]. Researchers planning to introduce additional substituents at the 4‑ or 5‑position of the benzoyl ring while retaining the 2‑methylpiperazine scaffold benefit from starting with the ortho isomer.

High‑Purity Late‑Stage Functionalisation and Biological Assay

For applications requiring minimal impurities—such as late‑stage conjugation, high‑throughput screening, or in vivo pharmacokinetic studies—the 98 % purity option reduces the need for pre‑experimental purification. The solid‑state form facilitates accurate weighing and formulation.

Quote Request

Request a Quote for 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.